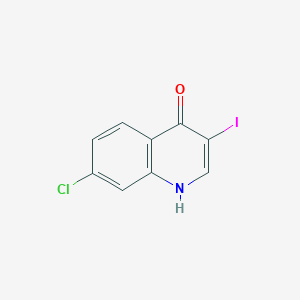

7-Chloro-3-iodoquinolin-4-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-chloro-3-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLASDJYPIWKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C(C2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500466 | |

| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860236-13-1 | |

| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloro 3 Iodoquinolin 4 Ol

Direct Synthesis Approaches to 7-Chloro-3-iodoquinolin-4-ol

Direct iodination of the 7-chloroquinolin-4-ol precursor at the C-3 position offers an efficient route to this compound. Various iodinating agents and reaction conditions have been explored to achieve this transformation.

Iodination of 7-Chloroquinolin-4-ol Precursors

The introduction of an iodine atom onto the quinoline (B57606) scaffold can be accomplished through electrophilic aromatic substitution. The choice of iodinating reagent and the reaction medium plays a crucial role in the regioselectivity and efficiency of this reaction.

N-Iodosuccinimide (NIS), the common name for 1-iodopyrrolidine-2,5-dione, is a widely used reagent for the iodination of aromatic and heteroaromatic compounds. In the presence of an acidic catalyst, NIS serves as a source of an electrophilic iodine species. The iodination of electron-rich aromatic compounds with NIS, often catalyzed by trifluoroacetic acid, proceeds with high regioselectivity and yield under mild conditions. organic-chemistry.orgorganic-chemistry.org The acidic environment enhances the electrophilicity of the iodine atom, facilitating its attack on the electron-rich C-3 position of the 7-chloroquinolin-4-ol ring. While specific studies on the direct iodination of 7-chloroquinolin-4-ol using this method are not extensively detailed in the provided search results, the general applicability of this methodology to activated aromatic systems suggests its potential for this synthesis. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Table 1: General Conditions for Iodination using N-Iodosuccinimide in Acidic Media

| Reagent | Catalyst | Solvent | Temperature |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (catalytic) | Acetonitrile or Dichloromethane | Room Temperature |

This table represents typical conditions for the iodination of activated aromatic compounds and is presumed to be applicable to 7-chloroquinolin-4-ol.

Information regarding the specific use of iodine in combination with n-butylamine in amide solvents for the iodination of 7-chloroquinolin-4-ol was not found in the available search results. This suggests that this particular methodology may be less common or not as extensively documented for this substrate.

Multistep Synthesis Pathways Incorporating this compound as a Key Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives. The hydroxyl group at the C-4 position can be readily converted into other functional groups, enabling further molecular elaboration.

Conversion to 4,7-Dichloro-3-iodoquinoline (B1610487)

The transformation of a 4-hydroxyquinoline to a 4-chloroquinoline is a common and crucial step in the synthesis of many biologically active molecules, including antimalarial drugs. wikipedia.orgchemicalbook.com This conversion is typically achieved by treating the 4-hydroxyquinoline derivative with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.govorgsyn.org

The reaction involves the conversion of the hydroxyl group into a better leaving group by phosphorus oxychloride, followed by nucleophilic attack of a chloride ion to yield the 4-chloro derivative. This established methodology for the synthesis of 4,7-dichloroquinoline from 7-chloro-4-hydroxyquinoline can be applied to the synthesis of 4,7-dichloro-3-iodoquinoline from this compound. The presence of the iodo group at the C-3 position is not expected to interfere with this transformation.

Table 2: Synthesis of 4,7-Dichloroquinoline from 7-Chloro-4-hydroxyquinoline

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| 7-Chloro-4-hydroxyquinoline | Phosphorus oxychloride (POCl₃) | Toluene | 50-100°C | High | guidechem.com |

| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | Phosphorus oxychloride (POCl₃) | Diphenyl ether | 133-135°C | 89% | nih.gov |

| 7-Chloro-4-hydroxyquinoline | Phosphorus oxychloride (POCl₃) | Toluene | Reflux (100°C) | 86% | google.com |

Transformation to 7-Chloro-4-ethoxy-3-iodoquinoline

The synthesis of 4-alkoxyquinoline derivatives from their 4-hydroxy counterparts is a standard O-alkylation reaction. While a specific procedure for the synthesis of 7-chloro-4-ethoxy-3-iodoquinoline from this compound was not explicitly found in the provided search results, the general principles of ether synthesis can be applied. This transformation would typically involve the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate.

A study on the synthesis of novel 7-chloro-(4-thioalkylquinoline) derivatives demonstrates a related transformation where a thiol is alkylated. mdpi.com Although this involves a sulfur nucleophile, the underlying principle of nucleophilic substitution is analogous to the O-alkylation required for the synthesis of 7-chloro-4-ethoxy-3-iodoquinoline.

Table 3: General Conditions for O-Alkylation of Hydroxyquinolines

| Starting Material | Base | Alkylating Agent | Solvent |

| This compound | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄) | Dimethylformamide (DMF) or Acetonitrile |

This table outlines the general reagents and conditions that would be employed for the synthesis of 7-chloro-4-ethoxy-3-iodoquinoline based on standard organic synthesis principles.

Subsequent Functionalization for Complex Architectures

The strategic placement of two distinct halogen atoms on the this compound scaffold renders it a highly versatile precursor for the construction of complex molecular architectures. The iodine and chlorine substituents serve as valuable synthetic handles, primarily for transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds (C-I > C-Br > C-Cl) allows for selective and sequential functionalization, providing a pathway to elaborate the quinoline core in a controlled manner. unisa.ac.zarsc.org

Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.org

Sonogashira Coupling: The C3-iodo group is highly susceptible to Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is exceptionally useful for introducing alkynyl moieties onto the quinoline framework. Studies on 2-aryl-4-chloro-3-iodoquinoline derivatives have shown that Sonogashira coupling with terminal alkynes occurs exclusively at the C3-iodo position, leaving the C4-chloro group intact. unisa.ac.za This regioselectivity is a key advantage, enabling the synthesis of 3-(alkynyl)-4-chloroquinoline intermediates, which can be further modified.

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.org While the C3-iodo group would react preferentially, the C7-chloro substituent can also participate in Suzuki coupling, typically under more forcing conditions or with specialized catalyst systems designed for less reactive aryl chlorides. rsc.org This allows for the introduction of a wide array of aryl or vinyl groups at either the C3 or C7 position, significantly increasing molecular diversity. For instance, after selective functionalization of the C3-iodo position, a subsequent Suzuki coupling at the C7-chloro position could be employed to build a diarylated quinoline derivative. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com Both the iodo and chloro substituents on the quinoline ring can potentially undergo this reaction, again with the C-I bond being more reactive. This provides a direct method for introducing alkenyl side chains, which are valuable for further synthetic transformations or for their biological properties. Intramolecular versions of the Heck reaction are also powerful tools for constructing additional fused ring systems. rsc.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgrug.nl This is a critical transformation for synthesizing aryl amines, which are prevalent in pharmaceuticals. The this compound scaffold can be functionalized with various primary or secondary amines at either the C3 or C7 position using this methodology. The ability to introduce diverse amino groups is fundamental for tuning the pharmacological and electronic properties of the resulting molecules. acsgcipr.orgbeilstein-journals.org

The following table summarizes the key cross-coupling reactions applicable to the functionalization of haloquinolines like this compound.

| Reaction Name | Coupling Partners | Bond Formed | Typical Halide Reactivity |

| Sonogashira Coupling | Terminal Alkyne + Organohalide | C(sp)-C(sp²) | I > Br > Cl >> OTf |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | C(sp²)-C(sp²) | I > OTf > Br >> Cl |

| Heck Reaction | Alkene + Organohalide | C(sp²)-C(sp²) | I > Br, OTf >> Cl |

| Buchwald-Hartwig Amination | Amine + Organohalide | C(sp²)-N | I > Br, OTf > Cl |

General Considerations in Quinoline-4-ol Synthesis

The synthesis of the quinoline-4-ol core is a foundational aspect of quinoline chemistry, with numerous methods developed over more than a century. These can be broadly categorized into classical, often named, reactions and modern strategies that prioritize efficiency and sustainability.

Classical Reactions for Quinoline Scaffold Construction

Several classical methods remain cornerstones for the synthesis of the quinoline ring system, particularly for quinolin-4-ol (or its tautomer, 4-quinolone).

Conrad-Limpach Synthesis: Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline (B41778) with a β-ketoester. acs.org The reaction proceeds in two main stages: first, the formation of a Schiff base intermediate at lower temperatures, followed by a high-temperature thermal cyclization (typically around 250 °C) to form the 4-hydroxyquinoline product. acs.orgnih.gov The reaction is generally heated in an inert solvent like mineral oil to achieve high yields. acs.org

Camps Cyclization: The Camps quinoline synthesis is an intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base (e.g., hydroxide ion) to yield hydroxyquinolines. acs.orgnih.gov Depending on the structure of the starting material and the reaction conditions, a mixture of two isomeric products can be formed, which presents a challenge in regioselectivity. acs.orgnih.gov The product is often depicted as a hydroxyquinoline, but it predominantly exists in the keto form as a quinolone. acs.org

Friedländer Synthesis: This reaction, reported by Paul Friedländer in 1882, is a condensation between a 2-aminobenzaldehyde or 2-aminoketone and a compound containing a reactive α-methylene group (e.g., a ketone). rsc.orgnih.gov The reaction can be catalyzed by either acids or bases and involves an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. rsc.orgresearchgate.net

Modern and Green Synthetic Strategies for Quinoline Derivatives

In response to the growing need for sustainable chemical processes, modern synthetic methods focus on improving efficiency, reducing waste, and utilizing less hazardous conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating. rsc.orgeurekaselect.com Several classical quinoline syntheses, including the Friedländer and Knoevenagel-type condensations, have been adapted to microwave conditions, frequently under solvent-free or green solvent (e.g., water, ethanol) conditions. rsc.orgbenthamdirect.comresearchgate.netresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures. nih.govrsc.org This technique has been successfully applied to the one-pot, three-component synthesis of quinoline derivatives in water, offering a green and efficient protocol. nih.govmdpi.com

Ionic Liquids as Reaction Media: Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. nih.gov Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. ILs have been shown to promote Friedländer annulations, sometimes providing excellent yields and regioselectivity without the need for metal catalysts. acs.orgacs.orgorganic-chemistry.org

Photocatalytic Strategies: Visible-light photocatalysis leverages light energy to drive chemical reactions under mild conditions. mdpi.com This approach has been applied to quinoline synthesis through various pathways, including photocatalytic Povarov reactions to form tetrahydroquinolines which are then oxidized, or iron-catalyzed hydroxyalkylations directly onto the quinoline ring. acs.orgmdpi.com These methods align with green chemistry principles by using light as a renewable energy source and often operating at ambient temperature. nih.govrsc.orgdechema.de

Regioselectivity Challenges in Quinoline Synthesis

A significant challenge in many quinoline syntheses is controlling the regioselectivity, which dictates the substitution pattern on the final product. This is particularly evident when using unsymmetrical starting materials.

In the Conrad-Limpach Synthesis: The reaction between an aniline and an unsymmetrical β-ketoester can potentially lead to two different enamine intermediates, which would then cyclize to form isomeric quinoline products. However, the major challenge in this family of reactions is the competition between two different cyclization pathways, known as the Conrad-Limpach and the Knorr quinoline synthesis. At lower temperatures, the aniline preferentially attacks the ketone carbonyl of the β-ketoester, leading to a 4-hydroxyquinoline (Conrad-Limpach product). organic-chemistry.org At higher temperatures (e.g., 140 °C), the aniline can attack the ester carbonyl, leading to a β-ketoanilide intermediate that cyclizes to a 2-hydroxyquinoline (Knorr product). acs.org This temperature-dependent regioselectivity is a classic example of kinetic versus thermodynamic control. benthamdirect.com

In the Friedländer Synthesis: When an unsymmetrical ketone is used as a reactant, two different regioisomers of the quinoline product can be formed, depending on which α-carbon of the ketone participates in the initial condensation. rsc.org For example, the reaction of 2-aminobenzophenone with ethyl methyl ketone can yield both 2,3-dimethyl-4-phenylquinoline and 3-ethyl-2-methyl-4-phenylquinoline. Controlling this regioselectivity often requires careful selection of catalysts or reaction conditions. acs.org

In the Camps Synthesis: As mentioned, the base-catalyzed cyclization of an o-acylaminoacetophenone can proceed via two possible intramolecular aldol condensations, leading to a mixture of 2-hydroxy- and 4-hydroxyquinoline derivatives. nih.gov The ratio of these products is highly dependent on the specific substrate and the reaction conditions employed. acs.org

Advanced Synthetic Strategies and Analog Development Based on 7 Chloro 3 Iodoquinolin 4 Ol

Diversification of the Quinoline-4-ol Scaffold

The 7-Chloro-3-iodoquinolin-4-ol core offers multiple reactive sites for structural modification, enabling the development of a broad spectrum of analogs. A key transformation involves the conversion of the 4-hydroxyl group to a chlorine atom, yielding 4,7-dichloro-3-iodoquinoline (B1610487). google.com This intermediate is highly susceptible to nucleophilic substitution at the 4-position, allowing for the introduction of various functionalities.

One common strategy is the reaction with amines. For instance, treatment of 4,7-dichloro-3-iodoquinoline with m-aminobenzylalcohol in the presence of pyridine (B92270) hydrochloride leads to the formation of (3-((7-chloro-3-iodoquinolin-4-yl)amino)phenyl)methanol. olemiss.edu This product can then undergo further intramolecular cyclization to generate complex heterocyclic systems like indolo[3,2-c]quinolines. olemiss.edu

Another approach to diversify the scaffold is through Suzuki coupling reactions at the 3-position. The iodo group is readily displaced by various boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). google.com This method allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the chemical space of accessible quinoline (B57606) derivatives. For example, coupling with 4-(trifluoromethoxy)phenyl)boronic acid yields 7-chloro-4-ethoxy-3-(4-(trifluoromethoxy)phenyl)quinoline. google.com

The following table summarizes key diversification strategies starting from this compound:

| Starting Material | Reagents and Conditions | Product | Application | Reference |

| This compound | POCl₃, reflux | 4,7-Dichloro-3-iodoquinoline | Intermediate for further substitution | google.com |

| 4,7-Dichloro-3-iodoquinoline | m-Aminobenzylalcohol, Pyridine HCl, EtOH, 90°C | (3-((7-Chloro-3-iodoquinolin-4-yl)amino)phenyl)methanol | Precursor for indoloquinolines | olemiss.edu |

| 7-Chloro-4-ethoxy-3-iodoquinoline | 4-(trifluoromethoxy)phenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 85°C | 7-Chloro-4-ethoxy-3-(4-(trifluoromethoxy)phenyl)quinoline | Precursor for 3-aryl quinolines | google.com |

Synthesis of Novel Halogenated Quinolinol Derivatives

The introduction of additional halogen atoms onto the quinoline scaffold can significantly influence the physicochemical and biological properties of the resulting compounds. Starting from 7-chloroquinolin-4-ol, selective iodination at the 3-position is a key first step. This can be achieved using reagents like 1-iodopyrrolidine-2,5-dione in acetic acid. olemiss.edunih.gov

Further halogenation can be directed to other positions on the quinoline ring. For instance, metal-free protocols have been developed for the regioselective C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org While this specific method applies to 8-substituted quinolines, it highlights the ongoing development of selective halogenation techniques that could potentially be adapted for the this compound framework.

The synthesis of dihalogenated 8-quinolinol derivatives has also been explored, involving the reaction of 8-quinolinol with iodine monochloride in concentrated hydrochloric acid. acs.org This approach can lead to the formation of various chlorinated and iodinated products.

Below is a table detailing the synthesis of halogenated quinolinol derivatives:

| Precursor | Halogenating Agent | Product | Key Features | Reference |

| 7-Chloroquinolin-4-ol | 1-Iodopyrrolidine-2,5-dione | This compound | Selective iodination at C3 | olemiss.edunih.gov |

| 8-Substituted quinolines | Trihaloisocyanuric acid | C5-Halogenated quinolines | Metal-free, regioselective | rsc.org |

| 8-Quinolinol | Iodine monochloride | Dihalogenated 8-quinolinols | Formation of chloro-iodo derivatives | acs.org |

Application of Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. ajol.info Several classic named reactions, such as the Doebner-von Miller, Pfitzinger, and Combes syntheses, are foundational MCRs for quinoline synthesis. iipseries.orgtandfonline.com

More contemporary MCRs have been developed to access complex quinoline structures. For example, the Povarov reaction, which involves the interaction of an aniline (B41778), an aldehyde, and an activated alkene, can produce highly substituted tetrahydroquinolines that can be subsequently oxidized to the corresponding quinolines. beilstein-journals.org The oxidation step is crucial, and reagents like manganese dioxide have been shown to be effective, providing cleaner reactions and higher yields. beilstein-journals.org

The Doebner reaction, which utilizes anilines, aldehydes, and pyruvic acid, is another versatile MCR for synthesizing quinoline-4-carboxylic acids. iipseries.org This reaction has been adapted to create covalent organic frameworks (COFs) by using poly-functionalized starting materials, such as 1,3,5-tris(4-aminophenyl)benzene, to build extended, porous structures. mdpi.com

The Ugi MCR, a four-component reaction, has also been employed to synthesize quinoline derivatives. bohrium.com For instance, the reaction of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, an aniline, a carboxylic acid, and an isocyanide in a suitable solvent like 2,2,2-trifluoroethanol (B45653) can produce complex N-acylated amino acid amides attached to the quinoline core. bohrium.com

The following table illustrates the application of MCRs in quinoline synthesis:

| MCR Type | Key Reactants | Product Type | Advantages | Reference |

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Tetrahydroquinolines (oxidized to Quinolines) | Access to complex substitution patterns | beilstein-journals.org |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Can be used for COF synthesis | mdpi.com |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Complex quinoline-peptide hybrids | High structural diversity | bohrium.com |

Green Chemistry Principles in the Preparation of Quinoline Analogs

The application of green chemistry principles to the synthesis of quinoline analogs is an area of increasing importance, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net A key aspect of this is the use of greener solvents, such as water and ethanol (B145695), and the development of catalyst-free or metal-free reaction conditions. researchgate.netrsc.org

Several traditional quinoline syntheses have been adapted to be more environmentally friendly. For example, the Doebner-Miller reaction has been performed using a sulfuric acid catalyst in water. iipseries.org Similarly, the Pfitzinger reaction for synthesizing quinaldines has been improved using microwave irradiation or by employing trimethylsilyl (B98337) chloride in alcohol. iipseries.org

The use of reusable catalysts is another tenet of green chemistry. Amberlyst-15, a solid acid resin, has been used as a recyclable catalyst for the Povarov reaction in ethanol at room temperature. tandfonline.com Other green catalysts that have proven effective in quinoline synthesis include p-toluenesulfonic acid (p-TSA) and cerium nitrate. researchgate.net

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, are also considered a green approach as they reduce solvent usage and waste generation. researchgate.net The development of one-pot, three-component techniques for synthesizing quinoline derivatives, often in aqueous media, exemplifies this strategy. tandfonline.com

The table below highlights green approaches to quinoline synthesis:

| Green Chemistry Principle | Synthetic Method | Specific Example | Advantage | Reference |

| Greener Solvents | Doebner-Miller Reaction | H₂SO₄ catalyst in water | Reduced use of organic solvents | iipseries.org |

| Reusable Catalysts | Povarov Reaction | Amberlyst-15 in ethanol | Catalyst can be recovered and reused | tandfonline.com |

| Energy Efficiency | Pfitzinger Reaction | Microwave irradiation | Reduced reaction times | iipseries.org |

| One-Pot Synthesis | Three-component reaction | p-TSA catalyzed synthesis in water | Increased efficiency, less waste | tandfonline.com |

Investigation of Biological and Pharmacological Activities

Antiproliferative and Anticancer Activities

The quest for novel and effective anticancer agents has led researchers to explore the vast chemical space of quinoline (B57606) derivatives. arabjchem.orgbohrium.comijrpr.com These compounds have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, colon, lung, and kidney, through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. bohrium.comijrpr.com The versatility of the quinoline structure allows for synthetic modifications that can enhance its anticancer properties. ijrpr.com

The KRAS oncogene is a critical target in cancer therapy, as its mutations are frequently found in various human tumors and are associated with increased tumorigenicity and poor prognoses. nih.gov The promoter region of the KRAS gene is rich in guanine (B1146940) and can form non-canonical DNA structures known as G-quadruplexes (G4s). nih.gov These structures can act as negative regulators of gene expression, and their stabilization by small molecules presents a promising strategy for downregulating KRAS transcription. nih.govnih.gov

Research has shown that certain small molecules can stabilize the KRAS-G4 structure, leading to a decrease in KRAS transcription levels in cancer cells. nih.gov Indoloquinolines, which can be synthesized from precursors like 7-Chloro-3-iodoquinolin-4-ol, have been investigated for their ability to target and stabilize these G-quadruplex structures. nih.gov The stabilization of the G4 in the KRAS promoter can effectively block the transcriptional machinery, thereby reducing the expression of the oncogene. nih.govnih.gov This targeted approach offers a potential therapeutic avenue for cancers driven by aberrant KRAS signaling. nih.gov

The structural framework of this compound serves as a valuable starting point for the development of new anticancer analogues. google.commdpi.com For instance, it is a key intermediate in the synthesis of various biologically active compounds. lookchem.com By modifying the quinoline core and its substituents, medicinal chemists can design novel molecules with enhanced potency and selectivity against cancer cells. ijrpr.com

One area of development involves the creation of analogues of existing drugs. For example, analogues of hydroxychloroquine (B89500) have been developed with the aim of improving their therapeutic index. google.com The introduction of a substituent at the 3-position of the quinoline ring is a characteristic feature of some of these new analogues. google.com Furthermore, novel hybrids combining the 7-chloro-4-aminoquinoline scaffold with other pharmacophores, such as benzimidazole, have been synthesized and evaluated for their antiproliferative activity against a range of tumor cell lines. mdpi.com These hybrid compounds have shown promising cytotoxic activity and the ability to disrupt the cell cycle and induce apoptosis in cancer cells. mdpi.com

The broader class of quinoline derivatives has a well-established history of anticancer activity. arabjchem.orgbohrium.comneuroquantology.com They exert their effects through multiple mechanisms of action, making them a versatile class of compounds for cancer drug discovery. arabjchem.orgbohrium.com Quinoline-based compounds have been shown to inhibit key cellular processes involved in cancer progression, such as cell proliferation and migration. nih.gov

Numerous studies have reported the synthesis and evaluation of various quinoline derivatives against different cancer cell lines. neuroquantology.com For example, certain quinoline-based compounds have demonstrated significant inhibitory activity against specific cancer-related enzymes and signaling pathways. nih.gov The continuous exploration of the chemical diversity of quinoline derivatives holds the promise of identifying new and more effective anticancer agents. arabjchem.orgbohrium.comneuroquantology.com

Antimalarial Efficacy

Malaria remains a significant global health challenge, exacerbated by the emergence and spread of drug-resistant strains of the Plasmodium parasite. nih.govnih.gov Quinolines have historically been a cornerstone of antimalarial therapy, with chloroquine (B1663885) being a prominent example. biointerfaceresearch.comnih.gov However, the declining efficacy of traditional quinoline-based drugs necessitates the development of new agents that can overcome resistance. nih.govnih.gov

A critical area of research is the development of quinoline derivatives that are effective against chloroquine-resistant strains of P. falciparum. nih.govnih.gov this compound serves as a precursor for the synthesis of 4-aminoquinoline (B48711) derivatives, a class of compounds that has been systematically studied for its antimalarial properties. nih.govgoogle.com

Research has shown that modifications to the side chain of the 4-aminoquinoline scaffold can lead to compounds with potent activity against both drug-sensitive and drug-resistant malaria parasites. nih.gov Furthermore, the introduction of substituents at the 3-position of the 7-chloroquinoline (B30040) ring has yielded derivatives with significant activity against chloroquine-resistant strains. nih.gov These findings underscore the potential of rationally designed quinoline analogues to address the challenge of drug resistance in malaria. nih.govnih.gov Several studies have synthesized and evaluated quinoline-pyrimidine and other hybrids, with some demonstrating significant antimalarial potential against resistant strains. raco.cat

The presence and nature of halogen substituents on the quinoline ring can significantly influence the antimalarial activity of the compound. nih.govresearchgate.net The 7-chloro substituent is a common feature in many potent antimalarial quinolines, including chloroquine. nih.gov

Studies on halogenated 4(1H)-quinolones have highlighted the potential for developing compounds with potent and selective antiplasmodial effects. nih.gov The introduction of a trifluoroalkyl moiety at the 3-position, for instance, has been shown to yield compounds with low nanomolar inhibitory activity against both chloroquine-sensitive and atovaquone-resistant parasites. nih.gov Structural studies of different halogenated 4-aminoquinolines, including those with chloro, bromo, and iodo substituents at the 7-position, have provided insights into the structure-activity relationships that govern their antimalarial potency. researchgate.net This knowledge is crucial for the rational design of new halogenated quinoline derivatives with improved efficacy.

Data Tables

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action/Key Finding | Reference(s) |

|---|---|---|---|

| Indoloquinolines | Lung, Colorectal, Pancreatic | KRAS downregulation via G-quadruplex stabilization. | nih.gov |

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | CaCo-2, MCF-7, CCRF-CEM, HuT78, THP-1, Raji | Strong cytotoxic activity, cell cycle suppression, apoptosis induction. | mdpi.com |

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Malaria Strain(s) | Key Finding | Reference(s) |

|---|---|---|---|

| 3-substituted 7-chloroquinolines | Chloroquine-resistant P. falciparum | Retains significant activity against resistant strains. | nih.gov |

| Halogenated 4(1H)-quinolones | Chloroquine- and atovaquone-resistant P. falciparum | Potent and selective antiplasmodial effects in the low nanomolar range. | nih.gov |

Antimicrobial and Antibacterial Spectrum

The antimicrobial properties of quinoline derivatives have been a major area of investigation, leading to the development of numerous therapeutic agents. Halogenation of the quinoline ring has been shown to be a critical factor in modulating the bioactivity of these compounds.

Research on Anti-MRSA Agents within Halogenated Quinoline Classes

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. researchgate.net Halogenated quinolines have emerged as a promising class of compounds in this fight. researchgate.net Research has shown that several halogenated quinoline derivatives exhibit potent antibacterial activity against MRSA. amsterdamumc.nl For instance, a study in 2010 highlighted that 4-hydroxy-3-iodoquinolin-2-one demonstrated strong to excellent antibacterial activity against eight clinical MRSA isolates. ccspublishing.org.cn

The strategic placement of halogen atoms on the quinoline structure is crucial for anti-MRSA efficacy. Studies on 8-hydroxyquinoline (B1678124) (8HQ) derivatives found that the halogenated compound Cloxyquin had the highest antimicrobial activity against MRSA models, with a 50% minimal inhibitory concentration (MIC50) of ≤ 5.57 μM. researchgate.net Furthermore, some halogenated quinolines have been found to work synergistically with other substances. Gallic acid, a plant-derived phytochemical, has been shown to dramatically potentiate the antibacterial activities of several halogenated quinolines against pathogenic bacteria, including MRSA clinical isolates. nih.gov This potentiation can be as high as 11,800-fold against Staphylococcus aureus. nih.gov These compounds may also possess biofilm eradication capabilities, which is a key factor in the persistence of MRSA infections. amsterdamumc.nlnih.gov

Quantitative structure-activity relationship (QSAR) studies have indicated that properties such as mass, polarizability, topological charge, and van der Waals volume are key determinants of the anti-MRSA activity of 8-hydroxyquinoline-based compounds. researchgate.net

| Compound Class/Derivative | Finding | Reference(s) |

| Halogenated Quinolines | Several derivatives show potent antibacterial activity and biofilm dispersal action against MRSA. | amsterdamumc.nl |

| 4-hydroxy-3-iodoquinolin-2-one | Showed strong to excellent antibacterial activity against eight clinical MRSA isolates. | ccspublishing.org.cn |

| Cloxyquin (halogenated 8HQ) | Exerted the highest antimicrobial activity (MIC50 ≤ 5.57 μM) in a study of 8HQ derivatives. | researchgate.net |

| Halogenated Quinolines + Gallic Acid | Gallic acid dramatically potentiates the antibacterial activities of several halogenated quinolines against MRSA. | nih.gov |

Broader Antimicrobial Activities of Quinoline Derivatives

Beyond their specific action against MRSA, quinoline derivatives exhibit a broad spectrum of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.nettandfonline.comresearchgate.net The versatility of the quinoline scaffold allows for synthetic modifications that can tune its biological activity. semanticscholar.org

Historically, quinoline-based compounds like quinine (B1679958) have been pivotal in treating malaria. nih.gov Modern synthetic quinolones, such as ciprofloxacin (B1669076) and ofloxacin, are broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV. semanticscholar.orgmdpi.com The development of hybrid molecules, which combine the quinoline core with other pharmacophores, is a promising strategy for creating new antimicrobial drugs. nih.govmdpi.com For example, a quinolone-coupled hybrid, compound 5d, demonstrated potent effects against most tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125–8 μg/mL. mdpi.comnih.gov

Halogenation is a key feature in many active quinoline-based antimicrobials. researchgate.net Clioquinol (5-chloro-7-iodo-8-quinolinol) and Iodoquinol (5,7-diiodoquinolin-8-ol) are well-known examples that have been used for their antibacterial and antiprotozoal properties. ebi.ac.uknih.govnih.govresearchgate.net Clioquinol, in particular, has been used as a topical anti-infective and has demonstrated the ability to chelate metal ions, which is a mechanism through which it can exert its bactericidal effect, including against strains that are resistant to other antibiotics. nih.govgoogle.com Research has also explored the antifungal activity of these compounds. nih.govnih.gov

| Compound/Class | Antimicrobial Spectrum/Activity | Reference(s) |

| Quinolone-coupled hybrid (5d) | Effective against most tested Gram-positive and Gram-negative strains (MICs: 0.125–8 μg/mL). | mdpi.comnih.gov |

| Clioquinol (5-chloro-7-iodo-8-quinolinol) | Possesses antibacterial, antifungal, and antiprotozoal properties; used as a topical anti-infective. | nih.govnih.govresearchgate.net |

| Iodoquinol (5,7-diiodoquinolin-8-ol) | Considered a drug of choice for treating forms of amoebiasis and has antibacterial and antiprotozoal roles. | ebi.ac.uk |

| Quinoline-based hydroxyimidazolium hybrids | Showed little inhibition of Gram-negative bacteria but some hybrids were potent against Staphylococcus aureus and Mycobacterium tuberculosis. | nih.gov |

Other Emerging Biological Functions

In addition to their established antimicrobial roles, halogenated quinolines are being investigated for their therapeutic potential in other complex diseases, leveraging different mechanisms of action.

Potential in Inflammatory and Autoimmune Disease Treatment

Quinoline derivatives are being explored as anti-inflammatory agents for both acute and chronic inflammatory diseases. nih.govbiointerfaceresearch.com The pharmacological activity and target specificity of these compounds often depend on the nature and position of substituents on the quinoline ring. nih.gov Some quinoline-based molecules have been developed to target key enzymes in the inflammatory cascade, such as cyclooxygenase-II (COX-II). google.com

Notably, research into analogues of hydroxychloroquine (HCQ), a well-known anti-inflammatory and antimalarial drug, has led to the synthesis of this compound. google.com This specific compound was prepared as part of an effort to develop novel treatments for inflammatory and autoimmune diseases, particularly lupus erythematosus. google.com The broader class of quinoline derivatives is also being investigated for its potential in treating other autoimmune conditions like rheumatoid arthritis and for inhibiting kinases such as IRAK-4, which play a crucial role in inflammatory signaling pathways. epo.org

Antioxidant Properties of Halogenated Quinoline Derivatives

Oxidative stress is implicated in a wide range of health problems, and compounds with antioxidant properties are of significant interest. rsc.org Quinoline derivatives have been recognized as potential free radical scavengers. rsc.orgtandfonline.com

The antioxidant activity of these derivatives can be significantly influenced by their substitution patterns. For instance, some studies have shown that the presence of a halogen can sometimes lead to a decrease or disappearance of antioxidant properties. biointerfaceresearch.com One study found that while mono-halogenated derivatives had a better antioxidant effect than di-halogenated ones, the compound without any halogen substitution was the most potent antioxidant in the tested series. tandfonline.com In another investigation of 8-hydroxyquinoline derivatives, a halogenated version (Cloxyquin) showed the highest anti-MRSA activity, whereas an amino-derivative exhibited the strongest antioxidant activity. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Halogen Substitutions on Biological Efficacy

The presence and nature of halogen substituents on the quinoline (B57606) scaffold are critical determinants of biological activity. Halogenation impacts molecular properties such as lipophilicity and electronic distribution, which in turn affect the compound's ability to penetrate cell membranes and interact with biological targets. Generally, the introduction of halogens like chlorine and bromine to the quinoline ring is known to enhance antibacterial and antifungal properties. In the context of anticancer activity, a halogen group can increase a compound's lipophilicity and cellular uptake, thereby improving its efficacy. orientjchem.org

The specific combination of a chloro group at the C7 position and an iodo group at the C3 position in 7-Chloro-3-iodoquinolin-4-ol is significant. The 7-chloro substitution is a well-established feature in many biologically active quinolines. For instance, in the realm of antimalarial 4-aminoquinolines, the presence of a 7-chloro group is considered a prerequisite for the inhibition of β-hematin formation, a crucial process for the survival of the malaria parasite. nih.gov

The influence of iodo and chloro substitutions is also evident in analogs like 5-chloro-7-iodoquinolin-8-ol (clioquinol), which has demonstrated promising antileishmanial activity against both Leishmania infantum and Leishmania amazonensis. mdpi.com Furthermore, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that introducing a chlorine atom at the R5 position can increase both the toxicity and selectivity of anticancer compounds. semanticscholar.org The electron-withdrawing nature of the chloro substituent also decreases the pKa values of the nearby hydroxyl group and the quinoline nitrogen. acs.org The inclusion of iodo and bromo moieties is often valued in synthetic strategies as it provides flexible points for further chemical modifications. arabjchem.org

Table 1: Effect of Halogen Substitution on Biological Activity of Quinoline Derivatives

| Position | Halogen | Biological Activity | Finding Source |

| C7 | Chloro | Essential for antimalarial β-hematin inhibition | nih.gov |

| C6 | Chloro | High antileishmanial activity | mdpi.com |

| C6 | Fluoro | Decreased antileishmanial activity | mdpi.com |

| C6 | Fluoro | Enhanced antibacterial activity | orientjchem.orgnih.gov |

| C5/C7 | Chloro/Iodo | Promising antileishmanial activity (in Clioquinol) | mdpi.com |

Positional Effects of Substituents on the Quinoline Ring

The specific position of substituents on the quinoline ring system dictates the molecule's interaction with biological targets and, consequently, its activity profile. Different positions on the ring have distinct levels of importance depending on the therapeutic target. For example, some studies on anticancer agents found that substitutions at the C2 and C3 positions resulted in higher activity against certain cancer cell lines compared to substitutions at C4 and C8. orientjchem.org

The C7 position of the quinoline ring is a critical site for modification and has a profound impact on biological response. It is considered a highly adaptable site for modifications aimed at enhancing antimicrobial activity. mdpi.com In the context of anticancer activity, the substituent at the C7 position is thought to be directly responsible for the interaction with the topoisomerase II-DNA complex. mdpi.com The necessity of a 7-chloro group for the antimalarial activity of 4-aminoquinolines is a classic example of the C7 position's importance. nih.gov Further studies on efflux pump inhibitors in bacteria revealed that C7 substitutions with bulky groups like quinoline or phenyl resulted in the highest activity. nih.gov Research on 7-chloro-4-(phenylselanyl) quinoline has also confirmed that modifying the group attached to the C7-chloroquinoline core alters its antinociceptive and anti-inflammatory efficacy. nih.gov

The hydroxyl group at the C4 position of this compound makes it a tautomer of the corresponding quinolin-4-one. The C4 position is pivotal for biological activity and serves as a key site for synthetic modification to enhance potency. orientjchem.org The 4-ol group is often a precursor, which can be converted into a 4-chloro derivative. olemiss.edunih.gov This chloro group then acts as a leaving group, enabling nucleophilic substitution reactions to introduce a wide variety of functionalities, such as amines. olemiss.edunih.govtandfonline.com This strategy allows for the rapid generation of diverse analogs for SAR studies. nih.gov For instance, the development of 4-aminoquinoline (B48711) series has shown that substitutions at this position are critical for antimalarial and other activities. nih.govacs.org Similarly, the conversion to a 7-chloro-4-(phenylselanyl) quinoline analog yielded a compound with notable antinociceptive and anti-inflammatory effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to identify the statistical relationship between the chemical structure of a series of compounds and their biological activity. These models translate the structural features of molecules into numerical descriptors, which are then correlated with their observed activities. nih.gov

A hologram QSAR (HQSAR) study on a series of 7-chloro-4-aminoquinolines, which are structurally very similar to derivatives of this compound, provides a relevant example. The HQSAR method uses 2D molecular fragments as descriptors, which avoids the need for 3D molecular alignment, and correlates their presence or absence with biological activity. nih.gov In that study, the amino-imino tautomerism of the 4-aminoquinoline moiety was considered, and separate models were built for each tautomeric form to improve the predictive power of the analysis. nih.gov

The primary goal of QSAR analysis is to identify the key molecular properties that govern biological activity. These properties can include steric, electronic, and lipophilic features. Lipophilicity and electronic properties are frequently identified as critical parameters modulated by halogenation. nih.gov The introduction of halogen atoms can increase lipophilicity, which often correlates with enhanced membrane penetration and, in some cases, improved biological activity. orientjchem.org

The HQSAR models developed for 7-chloro-4-aminoquinolines were able to generate contribution maps. These maps visualize which molecular fragments have a positive or negative impact on the anti-mycobacterial activity. Such analyses allow researchers to pinpoint specific structural features that are either favorable or detrimental to the desired biological effect, thereby guiding the design of new, more potent compounds. nih.gov However, the relationship is not always straightforward; in one study on organoruthenium 8-hydroxyquinoline complexes, lipophilicity was found to be a poor predictor of anticancer activity, indicating that other factors were more dominant for that specific class of compounds. acs.org

Computational Approaches in Rational Drug Design

The compound this compound serves as a valuable intermediate in the synthesis of more complex molecules intended for therapeutic use. Its strategic placement of chloro, iodo, and hydroxyl groups on the quinoline core makes it a key building block in the rational design of targeted agents, such as those developed to modulate the activity of proteins like KRAS. While this compound is synthesized for use in these larger, more complex structures, detailed computational studies focusing exclusively on the intermediate itself are not extensively documented in scientific literature.

However, the principles of computational chemistry are fundamental to understanding how derivatives of this compound interact with biological targets. Rational drug design leverages computational tools to predict and analyze molecular interactions, guiding the synthesis of compounds with improved potency and selectivity. For quinoline-based scaffolds, including those derived from this compound, several computational methods are routinely employed.

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. For derivatives of the quinoline scaffold, docking studies are used to simulate their fit within the active site of a target enzyme or receptor. These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity, guiding further structural modifications to enhance these interactions.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and vibrational frequencies of a molecule. For quinoline derivatives, DFT can provide insights into the molecule's reactivity, stability, and electronic properties, such as the distribution of electron density. This information is crucial for understanding the molecule's intrinsic characteristics that influence its biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. In the context of quinoline derivatives, QSAR studies can identify the physicochemical properties (e.g., lipophilicity, electronic parameters, steric effects) that are critical for their therapeutic action. By analyzing a set of related compounds, researchers can build a model that predicts the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

These computational approaches are integral to the drug discovery process, enabling a more targeted and efficient design of novel therapeutic agents based on scaffolds like this compound.

Table 1: Computational Methods in Quinoline-Based Drug Design

| Computational Method | Application in Rational Drug Design | Research Goal |

| Molecular Docking | Predicts binding orientation and affinity of ligands in a protein's active site. | Identify key binding interactions; Guide optimization of ligand structure. |

| Density Functional Theory (DFT) | Calculates electronic structure, optimized geometry, and molecular properties. | Understand molecular stability, reactivity, and electronic characteristics. |

| QSAR | Correlates chemical structure with biological activity across a series of compounds. | Predict activity of novel compounds; Identify key physicochemical properties for activity. |

Mechanistic Investigations of Biological Action

Exploration of Molecular Targets and Pathways

Research into the derivatives of 7-Chloro-3-iodoquinolin-4-ol has identified key molecular targets, offering insights into its potential therapeutic applications.

A primary area of investigation for compounds derived from this compound is their interaction with G-quadruplex (G4) DNA structures. G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA. engineering.org.cn These structures are prevalent in the promoter regions of oncogenes, such as KRAS, and are considered important targets for cancer therapy. engineering.org.cnnih.gov

This compound is a key intermediate in the synthesis of indoloquinolines, a class of compounds designed to selectively stabilize G-quadruplex DNA. nih.govolemiss.edu Specifically, derivatives have been synthesized that target the G4 structure within the promoter region of the KRAS oncogene. nih.gov The KRAS gene, when mutated or overexpressed, is a major driver of many cancers, including pancreatic and colorectal cancers. nih.gov

The mechanism of action involves the planar aromatic core of the indoloquinoline derivatives, which is derived from the 7-chloroquinolin-4-ol backbone. This structure allows the molecule to stack onto the flat G-tetrads of the G-quadruplex, stabilizing the structure. google.com This stabilization in the promoter region of the KRAS gene acts as a transcriptional repressor, leading to the downregulation of KRAS expression. nih.gov By targeting the gene's promoter, this strategy offers a way to inhibit KRAS regardless of its mutational status, addressing a significant challenge in cancer therapy. nih.gov

Table 1: G-Quadruplex DNA Interaction Data

| Compound Derivative | Target | Mechanism of Action | Result | Reference |

|---|---|---|---|---|

| Indoloquinolines | KRAS Promoter G-Quadruplex | Stabilization of G4 structure via π-π stacking | Downregulation of KRAS transcription | nih.gov, olemiss.edu |

While direct studies on this compound's inhibition of cholinesterases or monoamine oxidases are not prominent, the broader family of quinoline (B57606) derivatives, particularly 8-hydroxyquinolines like Clioquinol (5-chloro-7-iodoquinolin-8-ol), demonstrates significant enzyme-inhibiting capabilities. Clioquinol has been shown to inhibit a variety of enzymes, which suggests that the quinoline scaffold is a viable starting point for designing enzyme inhibitors. ebi.ac.uknih.gov

For example, Clioquinol has been identified as an inhibitor of JmjC-histone demethylases (KDMs), which are crucial epigenetic regulators. nih.gov Its inhibitory action leads to an increase in histone methylation, similar to the effects of hypoxia. nih.gov Furthermore, Clioquinol and other hydroxyquinolines are known to inhibit enzymes involved in DNA replication. ebi.ac.uk It also functions as a proteasome inhibitor, a mechanism that is being explored for anticancer activity. ebi.ac.ukresearchgate.net These findings for structurally related compounds highlight the potential of the this compound scaffold in the development of novel enzyme inhibitors.

Interactions with Cellular Components

The interactions of this compound and its derivatives extend to various cellular components. The ability of its derivatives to bind to G-quadruplex DNA is a prime example of interaction with nucleic acids. nih.gov

Furthermore, related quinoline compounds exhibit other cellular interactions. Clioquinol, for instance, is known to be a metal ionophore, capable of chelating and transporting metal ions like copper and zinc across cell membranes. ebi.ac.ukzfin.org This activity can disrupt metal homeostasis and affect metalloenzyme function. Additionally, Clioquinol has been reported to interact with mitochondria, where it can uncouple oxidative phosphorylation and reduce the mitochondrial membrane potential, ultimately inducing autophagy, the cellular process of degrading and recycling cellular components. nih.gov These interactions underscore the diverse cellular activities that can be engineered from the quinoline core structure.

Elucidation of Signaling Pathway Modulation

By targeting the promoter of the KRAS oncogene, derivatives of this compound directly modulate the RAS signaling pathway. nih.gov The RAS pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its overactivation is a hallmark of many cancers. google.com By downregulating KRAS expression, these compounds can inhibit this key signaling pathway, thereby impeding cancer cell growth. nih.gov

The induction of autophagy by related compounds like Clioquinol suggests modulation of cellular stress and survival pathways. nih.gov Autophagy is a complex process regulated by signaling pathways such as the AMPK and mTOR pathways. By triggering autophagy, these compounds can influence cell fate, a mechanism that can be exploited for therapeutic purposes in various diseases. nih.gov

Table 2: Summary of Mechanistic Investigations

| Section | Focus | Key Findings | Related Compounds |

|---|---|---|---|

| 6.1.1 | G-Quadruplex DNA | Serves as a precursor to indoloquinolines that stabilize KRAS promoter G4-DNA, downregulating the oncogene. | Indoloquinolines |

| 6.1.2 | Enzyme Inhibition | The quinoline scaffold is present in inhibitors of histone demethylases and proteasomes. | Clioquinol |

| 6.2 | Cellular Interactions | Derivatives interact with DNA; related compounds interact with metal ions and mitochondria. | Clioquinol |

| 6.3 | Signaling Pathway Modulation | Derivatives modulate the RAS signaling pathway; related compounds can induce autophagy. | Clioquinol |

Compound Index

Computational Chemistry and in Silico Research

Molecular Docking and Ligand-Receptor Interactions

There is no published research detailing the molecular docking studies of 7-Chloro-3-iodoquinolin-4-ol with any specific biological receptors. Such studies would be instrumental in predicting the binding affinity and interaction patterns of the compound with protein targets, offering clues to its potential pharmacological effects.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No specific Density Functional Theory (DFT) calculations for this compound have been reported. DFT studies would provide crucial information on the molecule's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Stability

Information regarding molecular dynamics simulations to assess the conformational stability of this compound is not available. These simulations are vital for understanding the dynamic behavior of the molecule and its complexes with biological macromolecules over time, providing insights into the stability of ligand-receptor binding.

Computational Prediction of Reaction Pathways and Optimization

There are no computational studies focused on predicting the reaction pathways or optimizing the synthesis of this compound. Such research would be valuable for synthetic chemists in designing more efficient and high-yielding synthetic routes.

Application in Understanding Biological Activity and Selectivity

Without the foundational computational data from molecular docking, DFT, and molecular dynamics, the application of in silico methods to understand the biological activity and selectivity of this compound has not been explored in the scientific literature.

Metabolism and Pharmacokinetic Insights

Metabolic Pathways of Halogenated Quinoline (B57606) Derivatives

The biotransformation of quinoline and its derivatives is a complex process mediated by various enzymatic systems, primarily the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netacs.org The metabolic pathways are significantly influenced by the nature and position of substituents on the quinoline ring. mdpi.comnih.gov

Halogenation, the introduction of one or more halogen atoms (e.g., chlorine, iodine), is a key structural modification that profoundly alters the metabolic profile of quinoline derivatives. mdpi.compreprints.org The presence of halogens can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with metabolic enzymes. researchgate.net Studies on various halogenated quinolines have shown that these modifications can direct metabolism towards or away from certain pathways. For instance, in the case of certain 4-aminoquinoline (B48711) antimalarials, the strategic placement of a chlorine or fluorine atom can inhibit metabolic activation to potentially toxic quinone imine metabolites. liverpool.ac.uk

The rate of metabolism is also dependent on the type and location of the substituent. Generally, halogenated heterocyclic compounds are metabolized more slowly than their non-halogenated counterparts. nih.gov The primary metabolic reactions for quinolines include hydroxylation, which can occur on either the benzene (B151609) or pyridine (B92270) ring component of the scaffold. researchgate.net For some 2-substituted quinolines, hydroxylation of the alkyl side chain has been identified as a major metabolic route, predominantly carried out by CYP isoforms such as CYP2B1, CYP2A6, and CYP1A1. researchgate.net

While direct metabolic studies on 7-Chloro-3-iodoquinolin-4-ol are not extensively documented in the literature, insights can be drawn from structurally related compounds. One such compound is Clioquinol (5-chloro-7-iodoquinolin-8-ol), which also features a chloro- and iodo-substituted quinoline backbone with a hydroxyl group. A known human metabolite of Clioquinol is its O-glucuronide conjugate. pharmacompass.com This suggests that Phase II conjugation, specifically glucuronidation of the 4-hydroxyl group, is a probable metabolic pathway for this compound. This biotransformation would increase the water solubility of the compound, facilitating its excretion. Another potential metabolic transformation for this compound is its conversion to 4,7-dichloro-3-iodoquinoline (B1610487), a reaction that has been demonstrated in synthetic chemical processes. google.com

The table below summarizes the key enzymes and reactions involved in the metabolism of related quinoline derivatives.

| Metabolic Process | Enzyme Family/System | Common Metabolites/Reactions | Significance |

| Oxidation (Hydroxylation) | Cytochrome P450 (CYP1A1, CYP2A6, CYP2B1, CYP2C9) | Hydroxylated quinoline rings or side chains | Alters biological activity and prepares the compound for Phase II conjugation. researchgate.netacs.org |

| Conjugation (Glucuronidation) | UDP-glucuronosyltransferases (UGTs) | O-glucuronides (e.g., Clioquinol O-glucuronide) | Increases water solubility, facilitating renal or biliary excretion. pharmacompass.com |

| Dehalogenation | Various (e.g., glutathione (B108866) S-transferases) | Removal of halogen substituents | Can alter the pharmacological profile and toxicity of the compound. |

Metabolomic Profiling in Disease Models and Drug Treatment

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a powerful tool to elucidate the mechanism of action of xenobiotics and to understand pathological states. nih.govpeerj.com By providing a functional readout of cellular biochemistry, metabolomic analysis can reveal how compounds like halogenated quinolines perturb metabolic networks in disease models. mdpi.comasm.org

The application of metabolomics has been particularly insightful in cancer and infectious disease research involving quinoline derivatives. For example, in a preclinical model of oral carcinogenesis induced by 4-Nitroquinoline-1-oxide (4NQO), a known DNA-damaging agent, serum metabolite profiling revealed significant and progressive disturbances. peerj.comnih.gov These studies can identify potential biomarkers for disease progression and highlight metabolic pathways that are critically affected.

A study utilizing gas chromatography-mass spectrometry (GC-MS) on a 4NQO-induced carcinogenesis model identified several differentially expressed metabolites, indicating a systemic metabolic reprogramming during cancer development. The findings are summarized in the table below.

| Metabolite | Fold Change (Model vs. Control) | Associated Pathway | Reference |

| Pyruvate | 1.832 | Glycolysis / TCA Cycle | nih.gov |

| Glycine | 1.497 | Amino Acid Metabolism | nih.gov |

| Hexadecanoic acid | 1.518 | Fatty Acid Metabolism | nih.gov |

| Arachidonic acid | Not specified | Fatty Acid Metabolism | peerj.com |

| Glycerol | 1.89 | Lipid Metabolism | nih.gov |

This table presents a selection of metabolites identified as significantly altered in the study.

In the context of infectious diseases, metabolomic profiling of the "Malaria Box" compounds, which include quinoline-based structures, has been instrumental in identifying their target pathways within the Plasmodium parasite. asm.org Similarly, for antimycobacterial drug discovery, network-based analysis of drug-metabolome data has helped to predict the mode of action for novel quinolone inhibitors, such as those targeting DNA gyrase. nih.gov

The structurally related compound Clioquinol provides a relevant example of how a halogenated quinoline can impact cellular metabolism in a disease context. Clioquinol is known to act as a zinc ionophore, disrupting metal homeostasis in cancer cells and transporting zinc into ZIP1-deficient malignant prostate cells to induce cytotoxicity. asclepiusopen.com This targeted disruption of cellular metabolism underscores the potential for halogenated quinolines to serve as chemical probes and therapeutic agents by modulating specific metabolic pathways.

Factors Influencing In Vivo Disposition and Fate

The in vivo disposition of a chemical compound—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is governed by a combination of its physicochemical properties and its interactions with biological systems. For this compound and related halogenated quinolines, several key factors determine their pharmacokinetic fate.

Physicochemical Properties: The substitution pattern on the quinoline scaffold is a primary determinant of its disposition.

Lipophilicity: The introduction of halogen atoms like chlorine and fluorine generally increases a molecule's lipophilicity. mdpi.compreprints.org This can enhance its ability to cross biological membranes, such as the gastrointestinal lining for absorption or the blood-brain barrier for distribution into the central nervous system.

Ionization: The hydroxyl group at the 4-position of this compound can ionize, and its pKa will influence its solubility and ability to permeate membranes at different physiological pH values.

Hydrogen Bonding: The hydroxyl group also provides a site for hydrogen bonding, which can affect interactions with proteins and metabolic enzymes. mdpi.compreprints.org

Biological Factors:

Plasma Protein Binding: The extent to which a compound binds to plasma proteins like albumin affects its free concentration in the blood, and thus its availability to distribute to tissues and interact with targets or metabolic enzymes.

Transporter Proteins: The disposition of many drugs is actively controlled by uptake and efflux transporters. For example, a quinoline-based inhibitor of the hepatitis C virus was found to be a substrate for hepatic uptake transporters (OATP1B1 and OATP1B3 in humans), which contributed to its selective accumulation in the liver. nih.gov It is plausible that transporters could also play a role in the disposition of this compound.

Metabolic Stability: The susceptibility of a compound to metabolism determines its half-life and clearance. As discussed, halogenation can significantly alter metabolic stability. mdpi.comliverpool.ac.uk Modifications that block major sites of metabolism, such as replacing a metabolically labile group with a more stable one, can prolong a compound's duration of action. liverpool.ac.uk

Route of Excretion: The ultimate elimination of the compound and its metabolites is typically via the kidneys (urine) or the liver (bile). The physicochemical properties of the metabolites, particularly their water solubility, dictate the predominant route. For Clioquinol, urinary excretion of its glucuronide metabolite has been documented. pharmacompass.com For other quinoline derivatives, biliary excretion of the intact compound can be a major elimination pathway. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is instrumental in elucidating the molecular structure of 7-Chloro-3-iodoquinolin-4-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. While specific, detailed experimental spectra for this compound are not widely published, the expected spectral features can be inferred from its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoline (B57606) ring. The proton at the C2 position should appear as a singlet. The three protons on the chlorinated benzene (B151609) ring (at C5, C6, and C8) would present as a set of doublets and a doublet of doublets, with coupling constants typical for aromatic systems. The hydroxyl proton (4-OH) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The potential for keto-enol tautomerism between the 4-quinolin-4-ol and quinolin-4(1H)-one forms could also influence the spectrum.

¹³C NMR: A ¹³C NMR spectrum would be expected to display nine distinct signals for the nine carbon atoms in the quinoline core, as the substitution pattern does not create any planes of symmetry. This would include signals for the five aromatic CH groups and four quaternary carbons (C3, C4, C7, and the two carbons at the ring junction). The carbons bonded to the electronegative chlorine and iodine atoms would exhibit characteristic chemical shifts. For some related quinolinol compounds, poor solubility in standard NMR solvents has been noted, which can present a challenge for acquiring high-quality ¹³C NMR data nih.gov.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Vibrational spectroscopy methods like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Although experimental spectra for this compound are not detailed in the available literature, the expected absorption bands can be predicted based on its structure.

O-H/N-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. If the compound exists in its quinolone tautomeric form, an N-H stretching band would also be present in this region.

C=C and C=N Stretching: Strong to medium bands between 1450 cm⁻¹ and 1650 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the quinoline aromatic ring system.

C-O Stretching: A band in the 1200-1300 cm⁻¹ range can be attributed to the C-O stretching of the phenolic hydroxyl group.

Fingerprint Region: The region below 1000 cm⁻¹ would contain complex vibrations, including C-H out-of-plane bending, as well as the characteristic stretching vibrations for the C-Cl and C-I bonds.

Theoretical studies on the isomeric compound 5-chloro-7-iodoquinolin-8-ol have utilized Density Functional Theory (DFT) to calculate and assign vibrational frequencies, demonstrating the utility of computational methods in complementing experimental spectroscopy. sid.iriau.ir

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinoline core of this compound constitutes a significant chromophore that is expected to absorb ultraviolet light. The spectrum would likely show multiple absorption bands characteristic of π → π* transitions within the aromatic system. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and pH, due to the presence of the acidic hydroxyl group and the basic quinoline nitrogen. Studies on similar 8-hydroxyquinoline (B1678124) derivatives often utilize UV-Vis spectroscopy to monitor interactions with metal ions. nih.gov

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures or biological matrices, as well as for assessing its purity and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. Research indicates that this compound can be effectively analyzed using reversed-phase HPLC. In one documented analysis, a retention time of 1.75 minutes was recorded. olemiss.edunih.gov The analysis of related halogenated hydroxyquinolines frequently employs C18 columns with a mobile phase consisting of a gradient mixture of water and acetonitrile, often with an acid modifier like formic or phosphoric acid to ensure sharp peak shapes. nih.govwho.int

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it a definitive tool for identifying and quantifying this compound. This technique has been successfully used to confirm the synthesis of the compound. olemiss.edunih.gov By detecting the mass-to-charge ratio (m/z) of the molecule, its molecular weight can be confirmed. For this compound, analysis in positive ion mode typically detects the protonated molecule, [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds within a sample. spectroinlets.comthermofisher.com The gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. thermofisher.com As each compound elutes from the column at a specific retention time, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's fragment ions, allows for highly specific identification and quantification. thermofisher.com

GC-MS is a powerful tool for the analysis of quinoline derivatives, particularly for monitoring reaction progress and confirming the identity of synthetic intermediates and final products. While specific GC-MS studies focusing exclusively on this compound are not prevalent in published literature, the technique is employed for closely related compounds in its synthetic pathway. For instance, in the synthesis of 3-aryl quinolines, GC-MS is used to confirm the clean formation of 7-chloro-4-ethoxy-3-iodoquinoline, a direct derivative of this compound. google.com This demonstrates the suitability of GC-MS for analyzing the quinoline core structure, even with halogen substituents.

The analysis of halogenated organic compounds by GC-MS is a well-established practice in various fields, including environmental monitoring and industrial quality control. thermofisher.com The distinct isotopic patterns of chlorine can further aid in the identification of chlorinated compounds like this compound in the mass spectrum.

Below is a table summarizing typical parameters for a GC-MS analysis applicable to quinoline derivatives.

| Parameter | Description | Typical Setting |

| GC System | ||

| Column | The stationary phase where separation occurs. A common choice is a fused silica (B1680970) capillary column. | e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | An inert gas that carries the sample through the column. | Helium at a constant flow rate (e.g., 1.0 mL/min) mdpi.com |

| Inlet Temperature | The temperature at which the sample is vaporized. | 250-280 °C |

| Oven Program | A temperature gradient used to elute compounds with different boiling points. | Initial temp 50°C, ramp to 300°C mdpi.com |

| MS System | ||

| Ionization Mode | The method used to ionize the compounds. Electron Ionization (EI) is most common. | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole or Ion Trap thermofisher.com |

| Scan Mode | Can be set to scan a full range of masses or monitor for specific ions (Selected Ion Monitoring - SIM). | Full Scan (e.g., m/z 50-500) for identification; SIM for quantification mdpi.com |

| Transfer Line Temp | The temperature of the interface between the GC and the MS. | 280-300 °C mdpi.com |